molecular formula C13H12N4OS2 B2864695 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034382-05-1

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2864695
CAS RN: 2034382-05-1
M. Wt: 304.39
InChI Key: WVCSYFNOVCNPFU-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as triazoles, which have been shown to have a variety of biological activities. TTA-A2 has been studied for its potential use as a tool compound for investigating the role of certain proteins in the body, as well as for its potential therapeutic applications.

Scientific Research Applications

Optoelectronic Properties

Research on thiazole-based polythiophenes, including compounds structurally related to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide, reveals significant potential in optoelectronic applications. Thiazole-containing monomers synthesized through amidification reactions have been used to create conducting polymers with notable optoelectronic properties. These materials exhibit optical band gaps suitable for various applications and demonstrate satisfactory switching times and optical contrasts, indicating their potential in electronic and optoelectronic devices (Camurlu & Guven, 2015).

Anticancer and Antimicrobial Activities

Synthetic derivatives similar to the compound have been evaluated for their biological activities. For instance, derivatives have been synthesized and tested for anticancer activity, with some showing high selectivity against human lung adenocarcinoma cells. These compounds' structural elucidation and biological evaluation highlight their potential as leads for developing new anticancer agents (Evren et al., 2019). Additionally, novel thiazolidin-4-one derivatives synthesized for their antimicrobial properties have demonstrated significant in vitro activity against various bacterial and fungal strains, suggesting their utility in combating microbial infections (Baviskar et al., 2013).

Enzyme Inhibition and Molecular Docking Studies

Recent studies have also focused on enzyme inhibition and molecular docking analyses of triazole-based derivatives, including those structurally akin to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide. These compounds have been synthesized and characterized, with some demonstrating potent inhibitory activity against key enzymes such as acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. Molecular docking studies further support these findings, offering insights into their mechanism of action and potential as lead molecules for drug development (Riaz et al., 2020).

properties

IUPAC Name

2-thiophen-3-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c18-12(6-10-3-5-19-9-10)14-7-11-8-17(16-15-11)13-2-1-4-20-13/h1-5,8-9H,6-7H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSYFNOVCNPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(thiophen-3-yl)acetamide

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